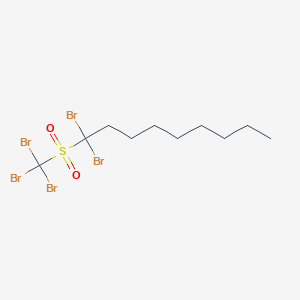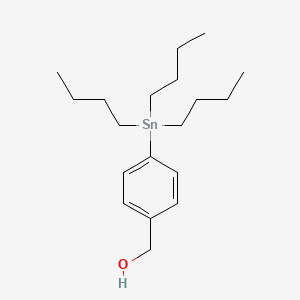
Benzenemethanol, 4-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-(tributylstannyl)- is an organotin compound with the molecular formula C19H34OSn. This compound is characterized by the presence of a benzenemethanol moiety substituted with a tributylstannyl group at the para position. Organotin compounds like this one are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(tributylstannyl)- typically involves the reaction of benzenemethanol derivatives with tributylstannyl reagents. One common method is the reaction of 4-bromomethylbenzenemethanol with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, such as argon, and typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenemethanol, 4-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The tributylstannyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbons.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanol, 4-(tributylstannyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Stille coupling.
Biology: Employed in the study of biological systems where organotin compounds are used as probes or inhibitors.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds impart desirable properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-(tributylstannyl)- involves its ability to participate in radical and nucleophilic substitution reactions. The tributylstannyl group acts as a radical stabilizer, facilitating the formation of carbon-carbon bonds through radical intermediates. Additionally, the compound can undergo nucleophilic substitution reactions where the tributylstannyl group is replaced by other functional groups, allowing for the synthesis of a wide variety of derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 2-[(tributylstannyl)methyl]-: Similar structure but with the tributylstannyl group at the ortho position.
Benzenemethanol, 4-methyl-: Lacks the tributylstannyl group, making it less reactive in certain types of reactions.
Uniqueness
Benzenemethanol, 4-(tributylstannyl)- is unique due to the presence of the tributylstannyl group at the para position, which enhances its reactivity in radical and nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Propriétés
Numéro CAS |
129507-00-2 |
|---|---|
Formule moléculaire |
C19H34OSn |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
(4-tributylstannylphenyl)methanol |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5,8H,6H2;3*1,3-4H2,2H3; |
Clé InChI |
IPVUOBXIDBCJKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
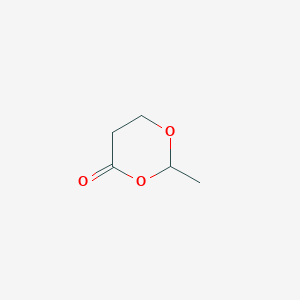
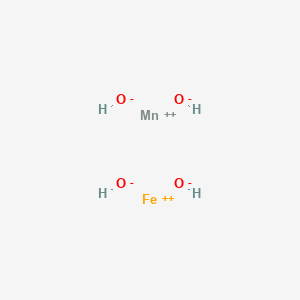

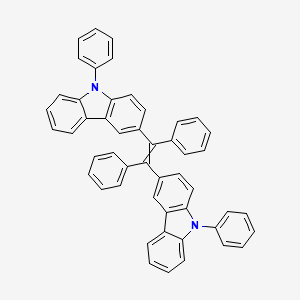
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

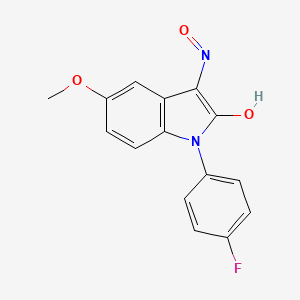
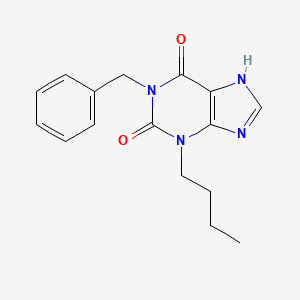

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

